Mutagenic Potency in Salmonella typhimurium Ames Assay: AFB1 as the Benchmark Reference
In the standardized Salmonella/microsome (Ames) mutagenicity assay with rat liver S9 metabolic activation, Aflatoxin B1 exhibits the highest mutagenic potency among all naturally occurring aflatoxins and their biotransformation products. The relative order of mutagenic potency, established by quantitative comparison of revertant induction, is AFB1 > Aflatoxicol > AFG1 > AFM1 > Aflatoxicol H1 > AFQ1 > AFB2 > AFP1 > AFG2 > AFB2a > AFG2a [1]. Aflatoxin B2, a direct structural analog differing only by saturation of the 8,9-double bond, exhibits mutagenic potency that is <1% of Aflatoxin B1 when compared as a reference [2].
| Evidence Dimension | Relative mutagenic potency (Ames assay with S9 activation) |
|---|---|
| Target Compound Data | AFB1 (reference = 100% relative potency) |
| Comparator Or Baseline | AFB2 (<1% of AFB1 potency); AFG1, AFM1, AFQ1, AFG2, etc. (all lower than AFB1) |
| Quantified Difference | AFB1 potency >100-fold greater than AFB2; >10-fold greater than AFG2 |
| Conditions | Salmonella typhimurium strains TA98/TA100 with rat liver S9 metabolic activation |
Why This Matters
AFB1 serves as the definitive positive control and benchmark for mutagenicity testing; substitution with less potent analogs would compromise assay sensitivity and invalidate comparative risk assessments.
- [1] Wong, J. J., & Hsieh, D. P. H. (1976). Mutagenicity of aflatoxins related to their metabolism and carcinogenic potential. Proceedings of the National Academy of Sciences, 73(7), 2241–2244. View Source
- [2] Al Tamim, A., Alharbi, S., & Alshahrani, M. (2024). Aflatoxins: A comprehensive review of their chemistry, biosynthesis, toxicology, and detection methods. Toxins, 16(2), 84. View Source
